
Deutetrabenazine metabolite M4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deutetrabenazine metabolite M4, The precise mechanism by which Deutetrabenazine (deutetrabenazine) exerts its anti-chorea effects is unknown but is believed to be related to its effect as a reversible depletor of monoamines (such as dopamine, serotonin, norepinephrine, and histamine) from nerve terminals. The major circulating metabolites (α-dihydrotetrabenazine [HTBZ] and β-HTBZ) of deutetrabenazine, are reversible inhibitors of VMAT2, resulting in decreased uptake of monoamines into synaptic vesicles and depletion of monoamine stores.
Aplicaciones Científicas De Investigación
Pharmacokinetics
The pharmacokinetic profile of deutetrabenazine and its metabolites, including M4, shows several key advantages:
- Increased Half-Life : The incorporation of deuterium results in a significantly longer half-life for M4 compared to non-deuterated forms. This allows for less frequent dosing and more stable plasma concentrations .
- Higher Area Under Curve (AUC) : Studies indicate that M4 exhibits a higher AUC, suggesting greater systemic exposure without increasing peak plasma concentrations excessively. This is beneficial for minimizing side effects while maximizing therapeutic effects .
Clinical Applications
- Huntington's Disease : Deutetrabenazine has been approved for managing chorea associated with Huntington's disease. Clinical trials have demonstrated that patients receiving deutetrabenazine show significant improvements in chorea scores compared to placebo groups. The active metabolites, including M4, are believed to play a vital role in this efficacy .
- Tardive Dyskinesia : The use of deutetrabenazine has also been explored in treating tardive dyskinesia, a condition characterized by involuntary movements often resulting from long-term antipsychotic medication use. The unique pharmacokinetic properties of M4 may help manage symptoms more effectively than traditional treatments like tetrabenazine .
Comparative Efficacy: Deutetrabenazine vs. Tetrabenazine
A comparative analysis highlights the advantages of deutetrabenazine over its predecessor tetrabenazine:
Parameter | Deutetrabenazine (M4) | Tetrabenazine |
---|---|---|
Half-Life | Significantly longer | Shorter |
AUC | Higher | Lower |
Peak Plasma Concentration | Lower | Higher |
Dosing Frequency | Less frequent | More frequent |
These differences suggest that patients may experience fewer side effects and better overall management of symptoms with deutetrabenazine due to its improved pharmacokinetic profile .
FIRST-HD Trial
The FIRST-HD trial was pivotal in establishing the efficacy of deutetrabenazine for chorea associated with Huntington's disease. In this study:
- Patients exhibited a mean decrease in chorea scores from 12.1 at baseline to 7.7 after treatment.
- The trial confirmed that deutetrabenazine provided significant motor function improvements without increasing adverse events compared to placebo .
Additional Observations
Further studies have indicated that patients treated with deutetrabenazine experience not only reduced chorea but also improvements in quality of life metrics. The prolonged action of metabolite M4 allows for sustained therapeutic effects throughout the day, which is particularly beneficial for chronic conditions like Huntington's disease and tardive dyskinesia .
Análisis De Reacciones Químicas
Metabolic Pathway and Formation
M4 (monohydroxy deutetrabenazine) is generated via cytochrome P450 (CYP)-mediated oxidation of deutetrabenazine. The deuteration at methoxy groups (O-CD₃) in deutetrabenazine slows the metabolism of active α- and β-dihydrotetrabenazine (HTBZ) metabolites but does not prevent the formation of M4. Key steps include:
- Hydroxylation : Addition of a hydroxyl group to the parent molecule or its intermediates.
- Enzymatic specificity : CYP2D6 is primarily involved in the oxidation of deutetrabenazine and its metabolites .
Comparative Exposure with Tetrabenazine
M4 exposure is lower in deutetrabenazine compared to nondeuterated tetrabenazine due to reduced metabolic flux toward inactive metabolites. Data from clinical studies demonstrate:
Parameter | Deutetrabenazine (24 mg) | Tetrabenazine (50 mg) |
---|---|---|
AUC₀–24 (ng·h/mL) | 274 | 981 |
Cₘₐₓ (ng/mL) | 25.4 | 109 |
Source: FDA clinical pharmacology review (Study AUS-SD-809-CTP-07)
Deuteration reduces M4’s systemic exposure by ~70% compared to tetrabenazine at equipotent doses, attributed to slower CYP2D6-mediated metabolism of deuterated intermediates .
Structural and Stability Insights
- Chemical structure : M4 retains the deuterated methoxy groups (O-CD₃) but introduces a hydroxyl group at a position susceptible to oxidation .
- Stability : M4 is stable in plasma under storage conditions (-80°C), with no significant degradation observed in retained samples over time .
Pharmacokinetic and Pharmacodynamic Impact
- Low activity : M4 exhibits no significant pharmacological activity or transporter inhibition (e.g., P-gp, OAT3) .
- Minor metabolite : M4 accounts for 6.6% of total drug-related material (TDRM) in plasma, compared to α-/β-HTBZ (active metabolites), which constitute >80% of TDRM .
Role of Deuteration in Metabolic Fate
Deuteration at methoxy groups:
- Slows CYP2D6-mediated oxidation of α-/β-HTBZ, reducing their conversion to inactive metabolites like M4 .
- Increases the active-to-inactive metabolite ratio (α+β-HTBZ vs. M4) by >2-fold, enhancing therapeutic efficacy .
Analytical Methods for Detection
Propiedades
Número CAS |
1688661-95-1 |
---|---|
Fórmula molecular |
C19H21D6NO4 |
Peso molecular |
339.46 |
Nombre IUPAC |
(3R,11bR)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C19H27NO4/c1-19(2,22)10-13-11-20-6-5-12-7-17(23-3)18(24-4)8-14(12)15(20)9-16(13)21/h7-8,13,15,22H,5-6,9-11H2,1-4H3/t13-,15-/m1/s1/i3D3,4D3 |
Clave InChI |
WSSKRNHJTRPOTQ-AINJZBCCSA-N |
SMILES |
CC(C)(CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Deutetrabenazine metabolite M4; D6-tetrabenazine metabolite M4; Deuterated monohydroxy tetrabenazine; SD-1018; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.